molecular formula C19H19ClN2O2S B2572096 4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide CAS No. 701927-69-7

4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide

Cat. No.: B2572096
CAS No.: 701927-69-7
M. Wt: 374.88
InChI Key: QYLYMMINCRGBRW-UHFFFAOYSA-N
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Description

“4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide” is a chemical compound. The molecular formula is C19H19ClN2O2S, with an average mass of 374.884 Da .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. The IUPAC Standard InChI for a similar compound, 1H-Carbazole, 2,3,4,9-tetrahydro-, is InChI=1S/C12H13N/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)13-11/h1,3,5,7,13H,2,4,6,8H2 .

Scientific Research Applications

Antibacterial and Antitumor Applications

Research has shown the synthesis and evaluation of derivatives of 4-chloro-benzenesulfonamide for their potential antibacterial and antitumor activities. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising activity against anaerobic Gram-positive bacteria strains, highlighting their potential as antibacterial agents (Sławiński et al., 2013). Furthermore, derivatives bearing the N-(benzoxazol-2-yl) moiety demonstrated remarkable antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential in cancer therapy (Sławiński & Brzozowski, 2006).

Photodynamic Therapy for Cancer Treatment

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, showing high singlet oxygen quantum yield. These derivatives are promising for photodynamic therapy applications, offering a novel approach to cancer treatment due to their good fluorescence properties and high efficiency in generating singlet oxygen (Pişkin et al., 2020).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been investigated for their DNA binding and cleavage abilities, as well as their genotoxicity and anticancer activity. These complexes showed varying degrees of interaction with DNA and demonstrated significant antiproliferative activity against human tumor cells, suggesting their potential use as anticancer agents (González-Álvarez et al., 2013).

Antimicrobial and Anti-HIV Activity

New benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These compounds have shown promising results, suggesting their potential in developing new therapeutic agents against infectious diseases (Iqbal et al., 2006).

UV Protection and Antimicrobial Properties for Textiles

Thiazole azodyes containing sulfonamide moiety have been developed for UV protection and antimicrobial finishing of cotton fabrics. These dyes not only enhance the dyeability of textiles but also impart functional advantages such as UV protection and antibacterial properties, demonstrating their utility in textile applications (Mohamed et al., 2020).

Properties

IUPAC Name

4-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYMMINCRGBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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